6-Phenylthiomorpholin-3-one
Description
6-Phenylthiomorpholin-3-one is a sulfur-containing heterocyclic compound characterized by a morpholinone core substituted with a phenyl group at the 6-position and a thioether (-S-) moiety. Its molecular formula is C₁₀H₉NOS, and it exhibits unique physicochemical properties due to the electron-withdrawing thiomorpholinone ring and aromatic phenyl group.
Properties
IUPAC Name |
6-phenylthiomorpholin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCSYBNOEYGSSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SCC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylthiomorpholin-3-one typically involves the reaction of cysteamine hydrochloride with ethyl α-bromophenylacetate. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the morpholine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylthiomorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The thioketone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
6-Phenylthiomorpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Phenylthiomorpholin-3-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Sulfur vs. Oxygen : The thioether in this compound enhances lipophilicity (logP ~2.8) compared to oxygen-containing analogs like 6-(p-Tolyl)morpholin-3-one (logP ~2.1) .
Physicochemical and Metabolic Properties
| Compound | Molecular Weight (g/mol) | logP | Aqueous Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|---|
| This compound | 191.25 | 2.8 | 0.45 | 3.2 |
| 6-(p-Tolyl)morpholin-3-one | 205.26 | 2.1 | 1.12 | 5.8 |
| 6-Methylmorpholin-3-one | 129.16 | 0.9 | 8.30 | 7.5 |
| (5R,6S)-5,6-Dimethylmorpholin-3-one | 157.21 | 1.4 | 3.20 | 6.1 |
Data Source : Metabolomics Workbench dataset (ST003302) and supplier-provided specifications .
Key Findings :
- Lipophilicity : The phenyl and thioether groups in this compound contribute to higher logP values, favoring membrane permeability but reducing aqueous solubility.
- Metabolic Stability : Oxygen-containing analogs (e.g., 6-Methylmorpholin-3-one) exhibit longer half-lives due to resistance to oxidative metabolism compared to thioether-containing derivatives .
Biological Activity
6-Phenylthiomorpholin-3-one is a heterocyclic compound with the molecular formula C10H11NOS. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The structure of this compound features a morpholine ring substituted with a phenyl group and a carbonyl group. This unique configuration contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit kinases involved in cell cycle regulation, leading to potential anticancer effects. Additionally, it has been observed to exhibit antimicrobial properties by disrupting bacterial cell membranes.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines. Notably, it has shown cytotoxic effects on breast cancer cell lines such as MCF-7 and HBL100.
Case Study: Cytotoxic Effects on Breast Cancer Cells
A study utilizing the MTT assay revealed that treatment with this compound resulted in a significant decrease in cell viability in both MCF-7 and HBL100 cell lines. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.
| Concentration (µg/mL) | MCF-7 Cell Viability (%) | HBL100 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 30 | 40 |
Research Findings
Recent investigations into the biological activity of this compound have highlighted its potential applications in drug development. For instance, studies have indicated that this compound can serve as a lead structure for designing more potent derivatives with enhanced biological activities.
In Vivo Studies
In vivo studies have also been conducted to assess the therapeutic potential of this compound. Animal models treated with varying doses of this compound exhibited reduced tumor growth and improved survival rates compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
